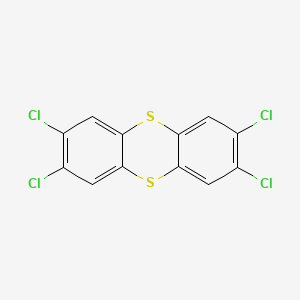

2,3,7,8-Tetrachlorothianthrene

Description

Contextualization within Halogenated Aromatic Hydrocarbons Research

Polychlorinated thianthrenes (PCTAs) belong to a larger group of compounds known as halogenated aromatic hydrocarbons (HAHs). This group is characterized by aromatic ring structures to which one or more halogen atoms (such as chlorine, bromine, or fluorine) are attached. HAHs are of significant interest to the scientific community due to their persistence in the environment, potential for bioaccumulation, and structural similarities to well-studied toxic compounds. acs.orgmdpi.commdpi.comnih.gov Research into HAHs encompasses a wide range of disciplines, including environmental science, toxicology, and analytical chemistry, with a focus on understanding their formation, fate, and effects. mdpi.comicm.edu.plnih.govmdpi.com

PCTAs, along with their oxygenated counterparts, polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), are often formed as unintentional byproducts in various industrial and thermal processes. mdpi.comsemanticscholar.org The study of these sulfur-containing analogues is crucial for a comprehensive understanding of the environmental burden of halogenated compounds.

Structural Classification of 2,3,7,8-Tetrachlorothianthrene within the PCTA Family

The polychlorinated thianthrene (B1682798) family consists of 75 possible congeners, which are molecules that have the same basic thianthrene structure but differ in the number and position of chlorine atoms. mdpi.com The parent compound, thianthrene, is a heterocyclic aromatic compound with a central six-membered ring containing two sulfur atoms, flanked by two benzene (B151609) rings.

2,3,7,8-Tetrachlorothianthrene (2,3,7,8-TCTA) is a specific congener of the TCTA group. The numbers in its name indicate the positions of the four chlorine atoms on the two benzene rings of the thianthrene structure. This specific substitution pattern is of particular interest due to its analogy with the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).

Comparative Analysis of Thianthrenes with Dioxin-like Compounds (e.g., PCDD/Fs) in Academic Inquiry

In academic research, PCTAs are frequently compared to their oxygenated analogues, PCDDs and PCDFs, which are well-known for their "dioxin-like" toxicity. acs.orgmdpi.commdpi.com This toxicity is primarily mediated through the activation of the aryl hydrocarbon receptor (AhR). nih.govnih.gov

Studies have investigated the potential of 2,3,7,8-TCTA to induce similar biological responses. Research has shown that 2,3,7,8-TCTA can induce aryl hydrocarbon hydroxylase (AHH) and 7-ethoxyresorufin (B15458) O-deethylase (EROD) activities, which are markers for CYP1A1 induction, a key event following AhR activation. mdpi.comoup.com However, the potency of 2,3,7,8-TCTA in inducing these effects is reported to be significantly lower than that of 2,3,7,8-TCDD. mdpi.comoup.com For instance, the potency of 2,3,7,8-TCTA to induce AHH has been reported to be approximately 1/400th that of 2,3,7,8-TCDD. mdpi.com

The structural differences between thianthrenes and dioxins, specifically the presence of sulfur atoms instead of oxygen atoms, are thought to influence their interaction with the AhR and subsequent biological activity. oup.com

Structure

3D Structure

Properties

CAS No. |

61656-02-8 |

|---|---|

Molecular Formula |

C12H4Cl4S2 |

Molecular Weight |

354.1 g/mol |

IUPAC Name |

2,3,7,8-tetrachlorothianthrene |

InChI |

InChI=1S/C12H4Cl4S2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H |

InChI Key |

JCJOKFLPNGCLSA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)SC3=CC(=C(C=C3S2)Cl)Cl |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Investigations of 2,3,7,8 Tetrachlorothianthrene

Direct Chlorination Methods for Thianthrene (B1682798)

Direct chlorination of thianthrene represents a primary route to obtaining chlorinated derivatives, including the target 2,3,7,8-tetrachlorothianthrene. This approach involves the introduction of chlorine atoms directly onto the thianthrene backbone.

Reactant Systems and Catalytic Approaches

The direct chlorination of thianthrene is typically carried out using chlorine gas in the presence of a Lewis acid catalyst. ontosight.aigoogle.com Common catalysts employed for this purpose include antimony trichloride (B1173362) (SbCl₃). google.comprepchem.com The reaction is often conducted in a solvent such as monochlorotoluene. google.comprepchem.com The choice of catalyst is crucial for the reaction's progress, as it facilitates the electrophilic substitution of hydrogen atoms on the aromatic rings with chlorine. Other divalent sulfur compounds like thiophene, p-dithiane, and diphenyl sulfide (B99878) can also be used in conjunction with metal halides in chlorination reactions. google.com

Recent advancements have explored the use of thianthrene itself, in combination with trifluoromethanesulfonic acid (TfOH), as a catalytic system to activate halogenating reagents like N-halosuccinimides (NXS). researchgate.netrsc.org This method has shown potential for a broad range of halogenation reactions. researchgate.netrsc.org

Isomer Distribution and Selectivity Control in Chlorination Processes

A significant challenge in the direct chlorination of thianthrene is controlling the distribution of isomers. The reaction typically yields a mixture of various chlorinated thianthrenes, including di-, tri-, and tetrachloro- isomers with different substitution patterns. google.comprepchem.com The 2,3,7,8-tetrachlorothianthrene is often a major component, but its percentage in the crude product can vary. prepchem.com

For instance, the chlorination of thianthrene in monochlorotoluene with an antimony trichloride catalyst can produce a product mixture containing 68.03% 2,3,7,8-tetrachlorothianthrene. prepchem.com Subsequent recrystallization from a solvent like tetrahydrofuran (B95107) can significantly increase the purity to over 95%. prepchem.com The mother liquor from recrystallization often contains a mixture of other isomers, such as 2-chloro- and 2,7-dichloro-thianthrene, along with the 2,3,7,8-tetrachloro isomer. prepchem.com

The reaction temperature is a critical parameter influencing isomer selectivity. Generally, lower temperatures, in the range of 10 to 60°C, are preferred to enhance the selectivity of the isomer distribution, although this may decrease the reaction rate. google.com Computational studies using Density Functional Theory (DFT) have shown that the relative stabilities of different polychlorinated thianthrene isomers correlate with their formation ratios, with isomers having lower free energy being formed in higher proportions. acs.org Specifically for monochlorothianthrenes (MCTAs), the 2-MCTA isomer is thermodynamically more stable than the 1-MCTA isomer. acs.org

Synthesis via Cyclocondensation Reactions

An alternative synthetic approach to the thianthrene core structure, which can then be further functionalized, involves cyclocondensation reactions. This method constructs the heterocyclic ring system from smaller, appropriately substituted precursors.

Reactions Involving Halogenated Benzoquinones (e.g., 2,3,5,6-Tetrachloro-1,4-benzoquinone)

The synthesis of thianthrene derivatives can be achieved through reactions involving halogenated benzoquinones. For example, 2,3,5,6-tetrachloro-1,4-benzoquinone (chloranil) has been used in reactions that lead to the formation of thianthrene structures. arkat-usa.org These reactions often proceed through complex mechanisms and can yield various heterocyclic products depending on the other reactants and conditions. One notable product that can be formed from reactions involving 2,3,5,6-tetrachloro-1,4-benzoquinone is 2,3,7,8-tetrachlorothianthrene-1,4,6,9-tetraone. arkat-usa.orgnih.gov

Role of Nitrogen Nucleophiles and Other Reagents in Thianthrene-1,4,6,9-tetraone Formation

Nitrogen nucleophiles play a significant role in reactions with halogenated benzoquinones. arkat-usa.org For instance, the reaction of 1-acylthiosemicarbazides with 2,3,5,6-tetrachloro-1,4-benzoquinone in the presence of air can lead to the formation of 2,3,7,8-tetrachlorothianthrene-1,4,6,9-tetraone, alongside other heterocyclic products. arkat-usa.org The reaction mechanism is proposed to involve the initial formation of a charge-transfer complex, followed by a series of steps that can include cyclization and the release of other molecules like H₂S. arkat-usa.org The tetraone derivative is a key intermediate that can potentially be converted to 2,3,7,8-tetrachlorothianthrene, although this final conversion step is not explicitly detailed in the provided context.

Characterization of Synthetic Intermediates and Byproducts

The characterization of intermediates and byproducts is crucial for understanding the reaction pathways and optimizing the synthesis of 2,3,7,8-tetrachlorothianthrene. Various analytical techniques are employed for this purpose.

In the direct chlorination of thianthrene, byproducts include a range of positional isomers of mono-, di-, and trichlorothianthrenes. ontosight.aiprepchem.com These can be identified and quantified using techniques like gas-liquid chromatography and mass spectrometry. epdf.pub

For the cyclocondensation route, the intermediate 2,3,7,8-tetrachlorothianthrene-1,4,6,9-tetraone has been characterized by its physical properties (blue crystals) and spectroscopic data. nih.gov Infrared (IR) spectroscopy shows a characteristic carbonyl (C=O) absorption at 1695 cm⁻¹. nih.gov ¹³C Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy reveals signals at 143.47 ppm (for the carbon atoms attached to chlorine), 149.32 ppm (for the carbons at the ring junctions), and 171.36 ppm (for the carbonyl carbons). nih.gov Mass spectrometry provides the molecular ion peak and fragmentation pattern, confirming the structure. nih.gov

Table of Research Findings on 2,3,7,8-Tetrachlorothianthrene Synthesis

| Synthetic Method | Reactants | Catalyst/Reagent | Key Product(s) | Purity/Yield | Reference |

|---|---|---|---|---|---|

| Direct Chlorination | Thianthrene, Chlorine | Antimony trichloride | 2,3,7,8-Tetrachlorothianthrene | 68.03% (crude), 95.3% (recrystallized) | prepchem.com |

| Direct Chlorination | Thianthrene, N-halosuccinimides | Trifluoromethanesulfonic acid | Halogenated thianthrenes | Not specified | researchgate.netrsc.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,3,7,8-Tetrachlorothianthrene |

| Thianthrene |

| 2,3,5,6-Tetrachloro-1,4-benzoquinone |

| Thianthrene-1,4,6,9-tetraone |

| Chlorine |

| Monochlorotoluene |

| Antimony trichloride |

| Tetrahydrofuran |

| 2-chloro-thianthrene |

| 2,7-dichloro-thianthrene |

| Trifluoromethanesulfonic acid |

| N-halosuccinimides |

| Thiophene |

| p-dithiane |

| Diphenyl sulfide |

| 1-Acylthiosemicarbazides |

| H₂S |

| 2,3,7,8-Tetrachlorothianthrene-1,4,6,9-tetraone |

| 1-MCTA |

Environmental Occurrence and Distribution of 2,3,7,8 Tetrachlorothianthrene

Detection in Environmental Compartments

The sulfur analog of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), 2,3,7,8-tetrachlorothianthrene (TCTA), has been identified in various environmental matrices. nrw.deresearchgate.net Its presence is often associated with that of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), though typically at lower concentrations. nrw.de However, in some instances, specific polychlorinated thianthrene (B1682798) (PCTA) congeners have been observed at levels comparable to those of PCDD/Fs. nrw.de

2,3,7,8-TCTA has been detected in aquatic environments, particularly in sediments. For instance, it was identified in the sediment of a sanitary sewer. researchgate.net The presence of polychlorinated thianthrenes (PCTAs) and their counterparts, polychlorinated dibenzothiophenes (PCDTs), has been noted in various environmental compartments, including aquatic systems. icm.edu.pl Studies have investigated the occurrence of PCDTs in the sediment, suspended particulate matter (SPM), and surface water of lakes, revealing their widespread distribution. researchgate.net For example, in a study of Chaohu Lake, the total concentrations of 14 PCDT congeners were found to be in the ranges of 0.40–3.55 ng·g⁻¹ (dry weight) in sediment, 0.38–2.95 ng·g⁻¹ (dry weight) in SPM, and 0.34–2.61 ng·L⁻¹ in surface water. researchgate.net The organic carbon content in sediment and SPM has been shown to significantly influence the redistribution of these compounds in aquatic environments. researchgate.net

Table 1: Concentration of 14 PCDT Congeners in Chaohu Lake

| Environmental Matrix | Concentration Range |

|---|---|

| Sediment | 0.40–3.55 ng·g⁻¹ (dry weight) |

| Suspended Particulate Matter (SPM) | 0.38–2.95 ng·g⁻¹ (dry weight) |

This table presents the concentration ranges of 14 polychlorinated dibenzothiophene (B1670422) (PCDT) congeners found in different environmental compartments of Chaohu Lake, as reported in a specific study. researchgate.net

Combustion processes are a significant source of 2,3,7,8-TCTA and other related compounds. Polychlorinated thianthrenes have been found in waste gases and fly ash from some thermal processes. nrw.de Specifically, PCDTs and PCTAs have been identified in incineration samples, including fly ash from municipal solid waste incinerators and electric-arc furnaces. acs.orgresearchgate.net The concentrations of tetrachlorodibenzothiophene (TeCDT) in stack gas samples from waste incineration have been found to be approximately 5–40 times greater than that of tetrachlorothianthrene (TeCTA). mdpi.com Furthermore, some PCTA congeners have been detected in stack gas samples from pulp mills. acs.org

The presence of 2,3,7,8-TCTA and its analogs has been confirmed in various biological organisms. For instance, polychlorinated dibenzothiophenes have been identified in crab tissues. icm.edu.pl Studies on marine life have shown the accumulation of these compounds. For example, analysis of crab hepatopancreas and meat, as well as striped bass muscle, revealed contamination with various hazardous 2,3,7,8-substituted congeners. researchgate.net Polychlorinated thianthrenes and dibenzothiophenes have been widely detected in aquatic organisms. mdpi.com

Congener Profiles and Isomer Specificity in Environmental Samples

The analysis of environmental samples often reveals a complex mixture of different PCTA and PCDT congeners. researchgate.net Isomer-specific determination is crucial for understanding the environmental distribution and potential impacts of these compounds. nih.gov For instance, in fly ash from incinerators, tetra- and pentachlorinated PCDT isomers have been detected, including the 2,3,7,8-tetrachlorodibenzothiophene (B1346927) isomer. researchgate.net

In a study of Chaohu Lake, the dominant PCDT congener in sediments was 1,2,3,4,7-penta-CDT, while 1,3,9-tri-CDT was predominant in suspended particulate matter and water. researchgate.net Medium- and high-chlorinated PCDTs were the major compounds found in sediments and SPM, whereas low-chlorinated PCDTs had higher relative percentages in the water. researchgate.net The congener profiles of PCDD/Fs in fly ash from municipal solid waste incinerators showed that while OCDD and OCDF were dominant in terms of mass, 2,3,4,7,8-PeCDF and 1,2,3,7,8-PeCDD were the main contributors to the total toxic equivalency. scispace.com

Source Apportionment Studies and Emission Inventories (Excluding Health Risks)

Identifying the sources of 2,3,7,8-TCTA and related compounds is essential for environmental management. europa.eu Combustion processes, such as municipal and hazardous waste incineration, are known to be major sources of PCDTs and PCTAs. researchgate.net The de-novo synthesis of these compounds can be influenced by factors like the presence of elemental sulfur on fly ash. icm.edu.pl Industrial thermal processes, in general, are significant contributors to the environmental load of these substances. mdpi.com

Theoretical studies have also explored the formation mechanisms of PCDTs and PCTAs from precursors like chlorothiophenols, providing insights into their formation pathways in various environmental and industrial settings. nih.gov

Formation Mechanisms of Polychlorinated Thianthrenes Including 2,3,7,8 Tetrachlorothianthrene

Thermal and Combustion-Related Pathways

High-temperature environments, such as those found in industrial combustion processes and waste incineration, provide the necessary conditions for the synthesis of PCTAs. The formation is not a direct, single-step reaction but rather a series of complex chemical transformations involving precursor compounds and reactive intermediates.

Precursor Compounds

The primary and most well-documented precursors for the formation of polychlorinated thianthrenes are chlorothiophenols. These molecules, which consist of a benzene (B151609) ring substituted with both chlorine atoms and a thiol group (-SH), are the fundamental building blocks for the thianthrene (B1682798) structure. The degree and position of chlorine substitution on the chlorothiophenol precursor have a significant influence on the formation mechanism and the resulting PCTA congeners.

While polychlorinated biphenyls (PCBs) are known precursors for other classes of toxic compounds, such as polychlorinated dibenzofurans (PCDFs), through reactions involving oxygen, their role in the formation of PCTAs in the presence of a sulfur source is not as well-established in the scientific literature. Theoretical pathways can be hypothesized, but direct experimental evidence detailing the reaction of PCBs with elemental sulfur or sulfur-containing compounds to form PCTAs under typical combustion conditions is limited. The focus of established research remains on the pathways originating from chlorothiophenols.

Homogeneous Gas-Phase Reactions

In the high-temperature gas phase of combustion processes, the formation of PCTAs proceeds through a series of reactions involving highly reactive radical species. These reactions can be broadly categorized into radical-radical coupling and radical-molecule interactions.

A predominant pathway for the formation of the thianthrene ring system is the self-condensation of two chlorothiophenoxy radicals. This process begins with the abstraction of a hydrogen atom from the thiol group of a chlorothiophenol molecule, forming a chlorothiophenoxy radical. Two of these radicals can then couple to form a dichlorodibenzothianthrene precursor, which can subsequently undergo further reactions to yield the final PCTA structure.

Alternatively, a chlorothiophenoxy radical can react with a neutral chlorothiophenol molecule. This pathway involves the radical attacking the aromatic ring of the neutral molecule, leading to the formation of an intermediate that can then cyclize and eliminate other atoms or groups to form the thianthrene structure.

The formation of PCTAs is critically dependent on the generation and subsequent reactions of several key radical intermediates:

Chlorothiophenoxy radicals: As mentioned, these are the primary building blocks. Their formation from the precursor chlorothiophenols is the initial and rate-limiting step in many of the proposed formation mechanisms.

Sulfydryl-substituted phenyl radicals: These radicals are formed when a hydrogen atom is abstracted from a carbon atom on the aromatic ring of a chlorothiophenol molecule, rather than from the thiol group. The cross-coupling of these radicals with chlorothiophenoxy radicals provides another pathway to the formation of PCTA precursors.

Thiophenoxyl diradicals: Under certain conditions, diradicals can be formed, which are highly reactive species with two unpaired electrons. The self-coupling of these diradicals can also contribute to the formation of the thianthrene ring system.

The formation of polychlorinated thianthrenes is governed by the principles of chemical kinetics and thermodynamics. Theoretical studies using computational chemistry have provided valuable insights into the energy barriers and reaction rates of the elementary steps involved in the formation of these compounds. The presence of sulfur atoms has been shown to lower the activation enthalpies of the rate-determining steps compared to the formation of their oxygenated analogues, polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs).

Below are tables summarizing some of the key kinetic and thermochemical parameters for reactions relevant to the formation of PCTAs, based on theoretical calculations.

Table 1: Calculated Thermochemical Data for Selected Species in PCTA Formation Data is based on theoretical calculations and may vary depending on the computational method used.

| Compound/Radical | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) | Standard Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) |

|---|---|---|

| Thianthrene | 183.2 | 278.1 |

| 2,3,7,8-Tetrachlorothianthrene | -25.5 | 135.4 |

| Chlorothiophenol | 54.8 | 112.5 |

Interactive Data Table 1: Thermochemical Properties Filter or sort the data by clicking on the table headers.

| Compound/Radical | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) | Standard Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) |

|---|---|---|

| Thianthrene | 183.2 | 278.1 |

| 2,3,7,8-Tetrachlorothianthrene | -25.5 | 135.4 |

| Chlorothiophenol | 54.8 | 112.5 |

| Chlorothiophenoxy Radical | 235.1 | 280.3 |

Table 2: Calculated Arrhenius Parameters for Key Formation Reactions The Arrhenius equation is given by k = A * exp(-Ea / RT), where A is the pre-exponential factor and Ea is the activation energy.

| Reaction | Pre-exponential Factor (A) (cm3 molecule-1 s-1) | Activation Energy (Ea) (kJ/mol) | Temperature Range (K) |

|---|---|---|---|

| Chlorothiophenol + H -> Chlorothiophenoxy radical + H2 | 1.2 x 10-11 | 25.1 | 600-1200 |

| Chlorothiophenol + OH -> Chlorothiophenoxy radical + H2O | 2.5 x 10-12 | 8.4 | 600-1200 |

Interactive Data Table 2: Kinetic Parameters Filter or sort the data by clicking on the table headers.

| Reaction | Pre-exponential Factor (A) (cm3 molecule-1 s-1) | Activation Energy (Ea) (kJ/mol) | Temperature Range (K) |

|---|---|---|---|

| Chlorothiophenol + H -> Chlorothiophenoxy radical + H2 | 1.2 x 10-11 | 25.1 | 600-1200 |

| Chlorothiophenol + OH -> Chlorothiophenoxy radical + H2O | 2.5 x 10-12 | 8.4 | 600-1200 |

| 2 Chlorothiophenoxy radicals -> Dichlorodibenzothianthrene precursor | 5.0 x 10-11 | ~0 | 600-1200 |

Heterogeneous Formation Pathways on Surfaces (e.g., Silica (B1680970) Clusters in Fly Ash)

The formation of complex organochlorine compounds like 2,3,7,8-Tetrachlorothianthrene is significantly influenced by the presence of solid surfaces that can act as catalysts. In industrial and incineration processes, fly ash provides a reactive environment for the synthesis of these pollutants. Fly ash is a heterogeneous mixture, and its components, such as silica (SiO2), alumina (B75360) (Al2O3), and various metal oxides, can play crucial roles in the formation pathways.

The surface-mediated formation of polychlorinated thianthrenes can be described by established kinetic models for heterogeneous catalysis, namely the Langmuir–Hinshelwood (L–H) and Eley–Rideal (E–R) mechanisms. These models describe the interaction of reactant molecules with a catalytic surface.

In the Langmuir–Hinshelwood mechanism , the reaction occurs between two molecules that are both adsorbed onto the surface of the catalyst. The steps involved are:

Adsorption of the reactants onto the catalyst surface.

Surface diffusion of the adsorbed reactants.

Reaction between the adsorbed species to form the product.

Desorption of the product from the surface, freeing up the active sites.

For the formation of a PCTT molecule, this could involve the adsorption of two precursor molecules, such as chlorinated thiophenols, onto adjacent active sites on a fly ash particle. Following adsorption, these precursors would react on the surface to form the thianthrene structure, which would then desorb into the gas phase.

The Eley–Rideal mechanism , on the other hand, involves a reaction between an adsorbed molecule and a molecule in the gas phase. The steps are:

Adsorption of one of the reactants onto the catalyst surface.

Collision and reaction of a gas-phase molecule with the adsorbed species.

Desorption of the product from the surface.

In the context of PCTT formation, this could mean one chlorinated precursor is adsorbed on the fly ash surface, and another precursor from the gas phase directly reacts with it.

The distinction between these mechanisms is crucial for understanding the kinetics of formation. While direct experimental evidence for 2,3,7,8-Tetrachlorothianthrene formation following these specific models is limited, the principles are widely applied to similar surface-catalyzed reactions of persistent organic pollutants.

The surfaces of materials like fly ash do more than just provide a location for reactions to occur; they actively participate in the catalysis. The catalytic activity of fly ash is attributed to several factors:

Surface Area and Porosity: Fly ash particles possess a high surface area and a porous structure, which provides numerous active sites for the adsorption of precursor molecules.

Presence of Metal Catalysts: Transition metals such as copper and iron are often present in fly ash and are known to be potent catalysts for chlorination and condensation reactions. These metals can facilitate the formation of radical species from precursor molecules, which are key intermediates in the formation of PCTTs and PCDD/Fs.

Acidic and Basic Sites: The surfaces of silica and alumina can have both Lewis and Brønsted acid and base sites. These sites can play a role in the adsorption and activation of precursor molecules, influencing the reaction pathways and the types of isomers formed.

Research on the formation of sulfur-containing organic compounds on surfaces like ammonium (B1175870) sulfate (B86663) has demonstrated the importance of surface-driven pathways in atmospheric aerosol production. nih.govacs.org While not directly focused on 2,3,7,8-Tetrachlorothianthrene, these studies support the general principle of heterogeneous reactions on particle surfaces leading to the formation of complex organic molecules.

Analogous Comparisons with PCDD/F Formation Mechanisms

The formation mechanisms of polychlorinated thianthrenes are often considered to be analogous to those of their oxygen-containing counterparts, the polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). This analogy is based on the structural similarities between the molecules and the similar conditions under which they are formed.

Two primary pathways are recognized for PCDD/F formation, which are believed to be applicable to PCTTs as well:

Precursor-based formation: This pathway involves the condensation of smaller chlorinated aromatic precursors, such as chlorophenols for PCDDs and chlorobenzenes for PCDFs. For PCTTs, the analogous precursors would be chlorinated thiophenols and chlorinated benzenes. The reactions are typically catalyzed by metal species on fly ash surfaces.

De novo synthesis: This pathway involves the formation of PCDD/Fs from the carbon matrix of fly ash in the presence of a chlorine source and a catalyst. The term "de novo" implies that the complex ring structure is built up from more basic carbonaceous structures. This process is a significant source of PCDD/Fs in incinerators and is also considered a likely formation route for PCTTs under similar conditions. Studies on the co-combustion of coal and sewage sludge have indicated that de novo synthesis is a major formation route for PCDD/Fs. aaqr.orgaaqr.org

The table below summarizes the analogous precursors and formation pathways for PCDD/Fs and PCTTs.

| Feature | PCDD/Fs | Polychlorinated Thianthrenes (PCTT) |

| Primary Precursors | Chlorophenols, Chlorobenzenes | Chlorothiophenols, Chlorobenzenes |

| Formation Pathways | - Precursor-based condensation- De novo synthesis from carbon matrix | - Precursor-based condensation- De novo synthesis from carbon matrix |

| Catalysts | Metal oxides (e.g., CuO, Fe2O3) on fly ash | Assumed to be similar metal oxides on fly ash |

| Reaction Conditions | Thermal processes, incineration (250-450 °C) | Thermal processes, incineration (similar temperature range expected) |

The study of PCDD/F formation has provided a robust framework for understanding the potential pathways leading to the formation of 2,3,7,8-Tetrachlorothianthrene and other polychlorinated thianthrenes. However, it is important to note that the presence of sulfur instead of oxygen can influence the reaction kinetics and the relative importance of different formation pathways. Further research specifically targeting the formation of PCTTs is necessary to fully elucidate these mechanisms.

Advanced Analytical Methodologies for 2,3,7,8 Tetrachlorothianthrene Research

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC/HRMS) Techniques

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) stands as the benchmark technique for the analysis of trace levels of TCTH and its congeners. This method provides the exceptional selectivity and sensitivity required to detect these compounds in complex environmental samples. nih.gov

The gas chromatography component utilizes a high-resolution capillary column, typically with a length of 30 to 60 meters, which is essential for separating the 2,3,7,8-TCTH isomer from other PCTA isomers and potential interferences. dioxin20xx.org The mass spectrometer is operated in a high-resolution mode (typically ≥10,000), which allows for the precise measurement of the mass-to-charge ratio (m/z) of the ions. publications.gc.ca This high resolution is crucial for distinguishing the target analyte from other co-eluting compounds that may have the same nominal mass but different elemental compositions.

For analysis, selected ion monitoring (SIM) is employed to focus the mass spectrometer on the specific m/z values corresponding to the molecular ions of native TCTH and its isotopically labeled internal standards. The technique's performance is evaluated based on several key parameters:

Sensitivity: HRGC/HRMS can achieve extremely low detection limits, often in the picogram (pg) to femtogram (fg) range, making it suitable for trace environmental analysis. nih.gov

Linearity: The method demonstrates a linear response over a wide range of concentrations, which is essential for accurate quantification. nih.gov

Selectivity: The combination of chromatographic separation and high-resolution mass analysis provides unparalleled selectivity, minimizing the risk of false positives. nih.gov

Repeatability: The technique offers high precision and repeatability, ensuring the reliability of analytical results. nih.gov

A comparison between HRGC/HRMS and tandem mass spectrometry (GC-MS/MS) has shown that while GC-MS/MS can be a more cost-effective alternative, HRGC/HRMS often provides superior selectivity, which is particularly important when dealing with complex matrices where interferences are a significant concern. dioxin20xx.orgnih.gov

Table 1: Typical HRGC/HRMS Instrumental Parameters for Dioxin-like Compounds

Parameter Typical Setting/Value Purpose GC Column 60 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, CP-Sil8) Isomer-specific separation of chlorinated compounds. Carrier Gas Helium Inert gas to carry sample through the column. Injection Mode Splitless Maximizes transfer of analyte to the column for trace analysis. MS Ionization Mode Electron Ionization (EI) Standard, robust ionization method for these compounds. MS Resolution ≥ 10,000 Separates analyte ions from isobaric interferences. Detection Mode Selected Ion Monitoring (SIM) Enhances sensitivity by monitoring only specific m/z values.

Sample Preparation and Extraction Protocols for Environmental Matrices

The preparation of environmental samples is a critical and often labor-intensive step in the analysis of 2,3,7,8-TCTH. The goal is to isolate the target analytes from the bulk sample matrix (e.g., soil, sediment, water, or biological tissue) and remove interfering compounds prior to instrumental analysis. ub.edu Given that PCTAs have been identified in matrices like pulp mill effluent and stack gas, robust cleanup procedures are essential. acs.org

Standard protocols, such as those outlined in EPA Method 613 for 2,3,7,8-TCDD, serve as a foundation for TCTH analysis. epa.gov A typical workflow involves several stages:

Spiking: The sample is spiked with a known amount of an isotopically labeled internal standard (e.g., ¹³C₁₂-2,3,7,8-TCTH). This isotope dilution method is crucial for correcting for losses during the extraction and cleanup process and ensuring accurate quantification. epa.gov

Extraction: The choice of extraction technique depends on the sample matrix.

Solid Matrices (Soil, Sediment): Pressurized liquid extraction (PLE) and Soxhlet extraction are commonly used, often with solvents like dichloromethane (B109758) or toluene/hexane mixtures. ub.edu

Aqueous Matrices (Water): Liquid-liquid extraction (LLE) using a separatory funnel with a solvent such as methylene (B1212753) chloride is a traditional approach. epa.gov Solid-phase extraction (SPE) disks are also widely used as a more modern, efficient alternative. dioxin20xx.org

Cleanup and Fractionation: This is arguably the most complex part of the process. The crude extract contains numerous compounds that can interfere with the analysis. Multi-step column chromatography is employed to isolate the TCTH. Common sorbents include:

Silica (B1680970) Gel: Often treated with sulfuric acid or potassium hydroxide (B78521) to remove acidic, basic, and polar interferences. dioxin20xx.org

Alumina (B75360): Used to separate TCTH from other compounds like polychlorinated biphenyls (PCBs).

Activated Carbon: Utilized for its ability to separate planar molecules, like TCTH, from non-planar interferences.

The final extract is carefully concentrated to a small volume (e.g., 10-20 µL) before being injected into the HRGC/HRMS system. dioxin20xx.org

Table 2: Overview of Sample Preparation Techniques

Matrix Type Extraction Method Common Solvents Cleanup Sorbents Soil, Sediment, Fly Ash Soxhlet, Pressurized Liquid Extraction (PLE) Toluene, Hexane, Dichloromethane Acid/Base Silica, Alumina, Activated Carbon Water Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) Dichloromethane Silica, Alumina Biological Tissue Soxhlet, PLE (with fat retainer like alumina) Hexane/Dichloromethane Gel Permeation Chromatography (GPC), Florisil, Alumina

Isomer-Specific Quantification Approaches

As with dioxins and furans, the specific substitution pattern of chlorine atoms on the thianthrene (B1682798) molecule is expected to significantly influence its toxicological properties. Therefore, analytical methods must be able to differentiate and quantify the 2,3,7,8-substituted isomer specifically, as it is often the isomer of greatest toxicological concern.

Isomer-specific quantification relies on two main pillars: high-resolution chromatographic separation and the use of appropriate standards.

Chromatographic Separation: The GC column and temperature program must be optimized to achieve baseline separation of the 2,3,7,8-TCTH isomer from all other TCTH isomers. This is a significant analytical challenge that requires specialized, long capillary columns and careful method development.

Isotope Dilution: This is the gold standard for quantification. The method involves adding a known quantity of a stable isotope-labeled analogue of 2,3,7,8-TCTH (e.g., containing Carbon-13) to the sample at the very beginning of the analytical process. epa.gov Because the labeled standard has nearly identical chemical and physical properties to the native compound, it experiences the same losses during extraction and cleanup. By measuring the ratio of the native analyte to the labeled standard in the final HRMS analysis, the initial concentration of the native 2,3,7,8-TCTH can be calculated accurately, irrespective of sample preparation recovery rates. epa.gov

Reference Standards: The availability of pure, certified reference standards for both the native 2,3,7,8-TCTH and its labeled counterpart is a prerequisite for accurate calibration and quantification. nih.gov The relative response factor (RRF), which is the ratio of the instrument's response to the native compound versus the labeled standard, is determined from a multi-point calibration curve and used for final concentration calculations. epa.gov

Emerging Analytical Techniques and Method Development

While HRGC/HRMS remains the definitive method for TCTH analysis, the field of environmental analytical chemistry is continually evolving towards faster, more cost-effective, and more comprehensive techniques.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Triple quadrupole mass spectrometers offer an alternative to HRMS. dioxin20xx.org By using selected reaction monitoring (SRM), where a specific precursor ion is fragmented to produce a characteristic product ion, GC-MS/MS can achieve high selectivity and sensitivity, often sufficient to meet regulatory requirements for related compounds. nih.gov This technology is generally less expensive and easier to maintain than HRMS instruments.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For some classes of halogenated aromatic compounds, LC-based methods are being developed. For instance, novel methods using liquid chromatography with atmospheric pressure photoionization (APPI)-tandem mass spectrometry have been successfully applied to the analysis of polychlorinated naphthalenes (PCNs) in water. nih.gov Such approaches could potentially be adapted for TCTH, offering advantages for more polar metabolites or for samples that are difficult to volatilize.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This powerful technique uses two different GC columns in series to provide greatly enhanced separation power. When coupled with a time-of-flight mass spectrometer (TOF-MS), GC×GC-TOF-MS can provide highly detailed characterization of complex mixtures, which could be invaluable for separating all TCTH isomers and for non-target screening of unknown contaminants in environmental samples.

Future method development will likely focus on reducing sample preparation time through automation and the use of advanced extraction techniques, as well as developing high-throughput methods capable of screening large numbers of samples more efficiently.

Environmental Fate and Degradation Studies of 2,3,7,8 Tetrachlorothianthrene

Photochemical Degradation Pathways

Photochemical degradation, involving the absorption of light energy, represents a significant abiotic pathway for the transformation of persistent organic pollutants like TCTT. The efficiency and products of these reactions are highly dependent on the surrounding medium and the presence of reactive species.

While direct photolysis studies on 2,3,7,8-Tetrachlorothianthrene are not extensively documented, the photochemical behavior of structurally analogous compounds, such as polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs), offers valuable insights. The degradation of these compounds is influenced by the medium in which they are present. For instance, the photodegradation rates of some PCDDs have been observed to be higher in 60% acetonitrile/water solutions compared to pure water when exposed to UV light at 300 nm nih.gov. Conversely, PCDFs showed the opposite trend, which may be attributed to differences in polarity between the compound classes nih.gov.

The number of chlorine atoms on the aromatic rings generally affects the rate of photodegradation, with rates often decreasing as the degree of chlorination increases nih.govnih.gov. However, exceptions have been noted, such as octachlorodibenzofuran (OCDF) degrading more rapidly than tetrachlorodibenzofuran (TCDF) under certain conditions nih.gov. The primary photochemical reaction for PCDD/Fs is believed to be the cleavage of the carbon-chlorine (C-Cl) bond nus.edu.sg. It is plausible that 2,3,7,8-Tetrachlorothianthrene follows similar degradation patterns, with UV irradiation leading to the stepwise removal of chlorine atoms.

Sunlight, with its lower intensity in the UV region, generally results in considerably slower photolysis rates compared to laboratory UV sources nih.gov. Studies on PCDDs have shown that while direct photolysis in the absence of a catalyst is often negligible, the presence of photocatalysts like Titanium dioxide (TiO2) can significantly enhance degradation under both UV and solar light researchgate.net.

Table 1: Factors Influencing UV Photodegradation of Structurally Similar Compounds

| Factor | Influence on Degradation Rate | Rationale |

|---|---|---|

| Medium | Varies (e.g., higher in acetonitrile/water for some PCDDs) | Polarity of the solvent can affect the stability and reactivity of the compound. nih.gov |

| Degree of Chlorination | Generally decreases with more chlorine atoms | Increased number of C-Cl bonds can alter the molecule's electronic properties and susceptibility to photolytic cleavage. nih.govnih.gov |

| Light Source | Slower under natural sunlight | Lower intensity of UV radiation in sunlight compared to laboratory lamps. nih.gov |

| Photocatalysts | Significantly enhances degradation | Catalysts like TiO2 generate highly reactive species upon UV irradiation, which then attack the pollutant. researchgate.net |

In the atmosphere, the primary degradation pathway for many organic compounds is initiated by reaction with hydroxyl radicals (•OH). For organosulfur compounds, this reaction typically begins with hydrogen abstraction, leading to the formation of an alkyl radical acs.orgcopernicus.orgcopernicus.orgresearchgate.net. This radical can then react with molecular oxygen to form a peroxy radical, initiating a series of reactions that can lead to the breakdown of the parent molecule acs.org.

The presence of the sulfur functional group, such as in sulfates and sulfonates, can influence the reactivity of the compound towards •OH radicals. The strong electron-withdrawing nature of these groups can lead to lower reactivity acs.org. While the specific rate constant for the reaction of 2,3,7,8-Tetrachlorothianthrene with •OH radicals is not available, it is expected that this reaction would be a key process in its atmospheric transformation. For other chlorinated aromatic compounds, it has been observed that •OH radicals can add to the aromatic ring, a process that can be a significant degradation pathway rsc.org. The presence of chlorine atoms on the aromatic ring can also influence the reaction pathway, with some studies on other aromatic compounds indicating that chlorine radicals can favor hydrogen abstraction from alkyl substituents over addition to the ring rsc.org. The photocatalytic degradation of PCDDs is also thought to be initiated by •OH radical attack researchgate.net.

Biodegradation and Biotransformation Research

The breakdown of persistent organic pollutants by microorganisms is a critical process in their environmental removal. The unique enzymatic capabilities of certain fungi and bacteria enable them to transform or even completely mineralize highly chlorinated compounds.

Fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of persistent organic pollutants due to their non-specific extracellular lignin-modifying enzymes. While specific studies on the fungal degradation of 2,3,7,8-Tetrachlorothianthrene are scarce, research on the closely related and highly toxic compound 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) provides significant insights.

A fungal strain, identified as Penicillium sp. QI-1, isolated from activated sludge, has demonstrated the ability to efficiently degrade 2,3,7,8-TCDD nih.gov. This suggests that similar fungal strains may be capable of degrading 2,3,7,8-Tetrachlorothianthrene. The degradation of chlorinated aromatic compounds by fungi can occur through metabolism, where the compound is used as a source of carbon and energy, or through co-metabolism, where the degradation occurs in the presence of another primary substrate nih.gov. Fungal degradation of organochlorine compounds often involves enzymes like cytochrome P450 monooxygenases, which hydroxylate the aromatic ring, making the compound more water-soluble and susceptible to further breakdown nih.gov.

Microorganisms have also been shown to degrade the parent compound, thianthrene (B1682798). While mammalian metabolism is limited to oxidation and conjugation, microorganisms can rupture the ring system by attacking the carbon-sulfur linkages, leading to the degradation of the molecule nih.gov. This capability is crucial for the complete breakdown of thianthrene-based compounds in the environment.

The kinetics of biodegradation describe the rate at which a compound is broken down by microbial action. For the degradation of 2,3,7,8-TCDD by Penicillium sp. QI-1, the process was found to follow first-order kinetics nih.gov. Under optimal conditions (31°C and pH 7.4), the degradation rate constant was determined, and the half-life of 2,3,7,8-TCDD was calculated to be 5.21 days nih.gov. This rapid degradation highlights the potential of specific fungal strains for bioremediation.

A key aspect of understanding degradation pathways is the identification of intermediate metabolites. In the study of 2,3,7,8-TCDD degradation by Penicillium sp. QI-1, several metabolites were identified, including 4,5-Dichloro-1,2-benzoquinone, 4,5-Dichlorocatechol, 2-Hydroxy-1,4-benzoquinone, 1,2,4-Trihydroxybenzene, and β-ketoadipic acid nih.gov. The identification of these intermediates allowed for the proposal of a novel degradation pathway for 2,3,7,8-TCDD, which involves the cleavage of the aromatic ring nih.gov. It is plausible that the biodegradation of 2,3,7,8-Tetrachlorothianthrene by similar microorganisms would proceed through analogous pathways, involving initial oxidation, dechlorination, and eventual ring cleavage.

Table 2: Biodegradation of 2,3,7,8-TCDD by Penicillium sp. QI-1

| Parameter | Value | Reference |

|---|---|---|

| Optimal Temperature | 31°C | nih.gov |

| Optimal pH | 7.4 | nih.gov |

| Degradation after 6 days | 87.9% | nih.gov |

| Kinetic Model | First-order | nih.gov |

| Kinetic Equation | Ct = 0.939e-0.133t | nih.gov |

| Half-life (t1/2) | 5.21 days | nih.gov |

| Identified Metabolites | 4,5-Dichloro-1,2-benzoquinone, 4,5-Dichlorocatechol, 2-Hydroxy-1,4-benzoquinone, 1,2,4-Trihydroxybenzene, β-ketoadipic acid | nih.gov |

Persistence and Environmental Stability Considerations

The persistence of a chemical in the environment is a measure of its resistance to degradation. Chlorinated aromatic compounds are generally known for their environmental persistence scispace.com. The parent compound, thianthrene, has been categorized as "bioaccumulative" and is readily taken up by fish from the surrounding water nih.gov. While thianthrene itself shows limited toxicity, its persistence and potential for bioaccumulation are of environmental concern nih.gov.

Theoretical and Computational Chemistry Studies on 2,3,7,8 Tetrachlorothianthrene

Molecular Structure and Conformation Analysis

Computational analysis is crucial for determining the three-dimensional structure and conformational preferences of molecules like 2,3,7,8-tetrachlorothianthrene. Such studies provide a foundational understanding of its physical and chemical behavior.

The thianthrene (B1682798) core is known for its non-planar, "butterfly" conformation. nih.gov Theoretical calculations can precisely quantify this non-planarity through the determination of dihedral angles. For 2,3,7,8-tetrachlorothianthrene, the key dihedral angle is that between the two benzene (B151609) rings. Based on studies of related chiral thianthrenes, this angle is expected to be significant, leading to a distinct folded structure. nih.gov

| Compound | Calculated Dihedral Angle (°) | Reference Compound |

|---|---|---|

| 2,3,7,8-Tetrachlorothianthrene | ~125-135 | Hypothetical value based on analogues |

| Thianthrene | ~128-142 | Parent Compound |

| Chiral Thianthrene Sulfoxide 1 | 43.56 | Analogue nih.gov |

| Chiral Thianthrene Sulfoxide 2 | 52.55 | Analogue nih.gov |

Theoretical calculations are indispensable for interpreting experimental spectra. By computing the vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts, a direct comparison to experimental data can be made, allowing for precise assignment of spectral features to specific molecular motions and atomic environments.

Vibrational Spectroscopy: Computational methods can predict the infrared (IR) and Raman spectra of 2,3,7,8-tetrachlorothianthrene. nih.gov DFT calculations, for instance, can determine the vibrational modes of the molecule, which correspond to the peaks in the experimental spectra. polimi.it These calculations help to assign specific stretching and bending vibrations, such as the C-Cl, C-S, and C-C bond vibrations, to their corresponding spectral bands. scifiniti.com

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C=C) aromatic | 1600-1450 | Aromatic C=C stretching |

| ν(C-Cl) | 1100-800 | C-Cl stretching |

| ν(C-S) | 700-600 | C-S stretching |

Note: The vibrational frequencies are representative values for illustrative purposes, based on general ranges for such functional groups.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. pdx.edu By calculating the magnetic shielding tensors of the nuclei in the molecule, the chemical shifts can be estimated. researchgate.netnih.gov These theoretical predictions are invaluable for confirming the structure of 2,3,7,8-tetrachlorothianthrene and for assigning the signals in the experimental NMR spectrum to specific hydrogen and carbon atoms.

| Nucleus | Calculated Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H (aromatic) | 7.0-7.5 | Protons on the aromatic rings |

| ¹³C (C-Cl) | 125-135 | Carbon atoms bonded to chlorine |

| ¹³C (C-S) | 130-140 | Carbon atoms bonded to sulfur |

| ¹³C (C-H) | 120-130 | Carbon atoms bonded to hydrogen |

Note: The NMR chemical shifts are representative values for illustrative purposes.

Quantum Chemical Calculations of Energetics and Reaction Mechanisms

Quantum chemical calculations provide deep insights into the stability, reactivity, and potential transformation pathways of 2,3,7,8-tetrachlorothianthrene.

DFT is a widely used quantum chemical method for studying the electronic structure and energetics of molecules. researchgate.net For 2,3,7,8-tetrachlorothianthrene, DFT calculations can be used to determine a variety of properties, including its heat of formation, ionization potential, and electron affinity. These calculations are crucial for understanding the molecule's stability and its potential to participate in redox reactions. Furthermore, DFT can be employed to model the reaction pathways of its formation and degradation, providing a detailed picture of the energy changes that occur during these chemical transformations.

Transition State Theory (TST) is a fundamental concept in chemical kinetics that is used to understand and calculate reaction rates. wikipedia.org By identifying the transition state—the highest energy point along a reaction pathway—computational chemists can estimate the activation energy of a reaction. mit.eduarxiv.org For 2,3,7,8-tetrachlorothianthrene, TST calculations can be used to predict the rates of its various potential reactions, such as oxidation, reduction, or degradation. nih.gov This information is vital for assessing its persistence in the environment and for developing potential remediation strategies. By combining TST with quantum chemical methods like DFT, it is possible to estimate important kinetic parameters, including rate constants and activation enthalpies. nih.govresearchgate.net

| Reaction | Calculated Activation Enthalpy (ΔH‡) (kJ/mol) | Estimated Rate Constant (k) at 298 K |

|---|---|---|

| Hypothetical Oxidation | 100-150 | Value dependent on specific reaction |

| Hypothetical Degradation | 80-120 | Value dependent on specific reaction |

Note: The kinetic parameters are hypothetical values for illustrative purposes.

Computational Modeling of Environmental Transport and Interactions

Computational models are essential for predicting the environmental fate and transport of persistent organic pollutants like 2,3,7,8-tetrachlorothianthrene. epa.gov These models simulate the movement and distribution of the compound in various environmental compartments, such as air, water, soil, and sediment. nih.govdtu.dk By incorporating physicochemical properties of the molecule, which can be estimated using computational methods, these models can predict its partitioning behavior and potential for long-range transport. dtu.dknih.gov For instance, parameters such as vapor pressure, water solubility, and octanol-water partition coefficient (Kow) can be computationally estimated and used as inputs for these environmental fate models.

Applications and Niche Research Areas for 2,3,7,8 Tetrachlorothianthrene

Catalytic and Co-catalytic Roles in Chemical Processes

2,3,7,8-Tetrachlorothianthrene has demonstrated utility as a co-catalyst in specific organic reactions, most notably in the directed chlorination of alkylbenzenes. Its presence in the catalytic system significantly influences the reaction's regioselectivity, a critical factor in industrial chemical synthesis.

Research has shown that 2,3,7,8-tetrachlorothianthrene, when used as a co-catalyst in conjunction with a Lewis acid catalyst such as antimony trichloride (B1173362), can effectively direct the nuclear chlorination of toluene. google.com In a typical process, toluene is reacted with chlorine at a controlled temperature in the presence of this catalyst system. google.com The role of the 2,3,7,8-tetrachlorothianthrene is to steer the chlorination to specific positions on the aromatic ring.

The primary advantage of employing 2,3,7,8-tetrachlorothianthrene as a co-catalyst in the chlorination of toluene is its remarkable ability to influence the isomer ratio of the resulting monochlorotoluene products. google.com Specifically, its use leads to a product mixture with an unusually high proportion of the para-chlorotoluene isomer and a correspondingly low proportion of the ortho-chlorotoluene isomer. google.com This level of regioselectivity is highly desirable in industrial applications where a specific isomer is the target product. For instance, in a described process, a mixture of toluene, 2,3,7,8-tetrachlorothianthrene, and antimony trichloride was reacted with chlorine to produce a monochlorotoluene product with a significantly reduced ortho- to para-isomer ratio. google.com

Table 1: Influence of 2,3,7,8-Tetrachlorothianthrene on Toluene Chlorination

| Reactants | Catalyst System | Temperature | Key Outcome | Reference |

|---|---|---|---|---|

| Toluene, Chlorine | Antimony trichloride, 2,3,7,8-Tetrachlorothianthrene | ~60°C | High yield of monochlorotoluene with a low ortho/para isomer ratio | google.com |

Research on Thianthrene (B1682798) Derivatives for Functional Materials (e.g., Redox Properties, Photophysical Studies)

The thianthrene core, including its chlorinated derivatives, is a subject of interest in the development of functional materials due to its distinct redox and photophysical properties. The non-planar, butterfly-like structure of thianthrene and its ability to undergo reversible oxidation-reduction reactions make it an attractive building block for various advanced materials.

Thianthrene derivatives are being explored for their potential use in energy storage applications, such as redox flow batteries and lithium-ion batteries. researchgate.netrsc.orgnorthwestern.edunih.gov The reversible redox behavior of the thianthrene unit allows it to act as a charge carrier in these systems. nih.gov For example, thianthrene-based molecules have been investigated as high-potential cathode materials in lithium-organic batteries, exhibiting stable cycling and high discharge plateaus. rsc.org Furthermore, the development of thianthrene-based bipolar redox-active molecules is being pursued for symmetric all-organic batteries, which could offer advantages in terms of cost and sustainability. researchgate.netnorthwestern.edumit.edu

In the realm of photophysics, thianthrene and its derivatives are studied for their unique luminescent properties. The sulfur atoms in the thianthrene core can influence the electronic transitions within the molecule, leading to interesting fluorescence and phosphorescence characteristics. These properties are being harnessed in the design of new organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research into the photophysical behavior of substituted thianthrenes helps in understanding how different functional groups affect their light-emitting capabilities, paving the way for the creation of novel materials for advanced display and lighting technologies. mdpi.comresearchgate.netnih.gov

Table 2: Research Applications of Thianthrene Derivatives in Functional Materials

| Area of Research | Property of Interest | Potential Application |

|---|---|---|

| Energy Storage | Redox Activity | Redox Flow Batteries, Lithium-ion Batteries |

| Optoelectronics | Photophysical Properties | Organic Light-Emitting Diodes (OLEDs) |

Reference Material Development for Environmental Analysis

While structurally related compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) are well-established as certified reference materials for environmental analysis, there is no direct evidence in the provided search results to indicate that 2,3,7,8-tetrachlorothianthrene is currently used for this purpose. epa.govnj.govepa.govnih.gov The development and certification of reference materials are crucial for ensuring the accuracy and comparability of environmental monitoring data. nih.govvu.nlscpscience.comresearchgate.netspectroscopyasia.com Such standards are used to calibrate analytical instruments and validate testing methods for the detection of pollutants in various environmental matrices. nih.govnih.govntnu.no

Future Directions and Research Gaps

Elucidation of Less Understood Environmental Pathways

A critical area for future research is the comprehensive mapping of the environmental fate and transport of 2,3,7,8-tetrachlorothianthrene. While the behavior of persistent organic pollutants (POPs) is broadly understood to involve long-range transport and bioaccumulation, the specific pathways for this compound are largely uncharacterized. unep.orgmdpi.com Key research questions that need to be addressed include its partitioning in various environmental compartments, its potential for atmospheric transport, and its ultimate sinks in the environment.

Furthermore, the biodegradation of 2,3,7,8-tetrachlorothianthrene is a significant unknown. Research on other chlorinated aromatic compounds has identified various microbial degradation mechanisms, including aerobic and anaerobic pathways. eurochlor.orgeurochlor.org Future studies should focus on identifying microbial consortia or specific enzymatic systems capable of transforming or degrading 2,3,7,8-tetrachlorothianthrene. Understanding these degradation pathways is crucial for developing potential bioremediation strategies for contaminated sites.

Table 1: Potential Environmental Pathways for 2,3,7,8-Tetrachlorothianthrene and Key Research Questions

| Environmental Pathway | Key Research Questions |

| Atmospheric Transport | What is its volatility and potential for long-range atmospheric transport? What are its atmospheric degradation rates and mechanisms? |

| Aqueous Fate | What is its solubility in water and partitioning behavior in aquatic systems? Does it undergo hydrolysis or photolysis in aquatic environments? |

| Soil and Sediment Fate | How strongly does it sorb to soil and sediment particles? What is its mobility and potential for groundwater contamination? |

| Biotic Uptake and Bioaccumulation | What are the bioconcentration and biomagnification factors in various organisms? What are the key trophic transfer pathways? |

| Biodegradation | Are there microorganisms capable of degrading this compound? What are the enzymatic pathways and metabolic products of its biodegradation? |

Development of Greener Synthetic Routes

Currently, information regarding the synthesis of 2,3,7,8-tetrachlorothianthrene is not widely available in the public domain. Traditional methods for producing chlorinated aromatic compounds often involve harsh reaction conditions and the use of hazardous reagents, leading to the generation of significant chemical waste. researchgate.netresearchgate.net A forward-looking research direction would be the development of "green" or sustainable synthetic methodologies for this compound, should its production be necessary for research or other applications.

The principles of green chemistry, such as the use of less hazardous chemical syntheses, designing safer chemicals, and using renewable feedstocks, should guide this research. rsc.org Investigating novel catalytic systems, exploring solvent-free reaction conditions, and utilizing alternative energy sources like microwave or ultrasound irradiation could lead to more environmentally benign synthetic routes. researchgate.netrsc.org The development of such methods would not only reduce the environmental footprint of its synthesis but also align with the broader goals of sustainable chemistry.

Advanced Computational Modeling for Complex Systems

In the absence of extensive empirical data, advanced computational modeling presents a powerful tool for predicting the properties, behavior, and potential toxicity of 2,3,7,8-tetrachlorothianthrene. mdpi.com Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to estimate its physicochemical properties, environmental fate, and toxicological endpoints based on its molecular structure. igi-global.commdpi.com These models, trained on data from structurally similar compounds, can provide initial risk assessments and guide further experimental investigations.

Molecular docking and simulation studies can elucidate the potential interactions of 2,3,7,8-tetrachlorothianthrene with biological macromolecules, such as the aryl hydrocarbon receptor (AhR), which is a key target for dioxin-like compounds. wikipedia.org Understanding these interactions at a molecular level is crucial for predicting its potential to cause adverse health effects. Furthermore, fate and transport models can simulate its distribution and persistence in various environmental compartments, helping to identify areas of potential accumulation and exposure. igi-global.com

Table 2: Applications of Computational Modeling in 2,3,7,8-Tetrachlorothianthrene Research

| Modeling Approach | Application |

| QSAR/QSPR | Prediction of physicochemical properties (e.g., solubility, vapor pressure), bioaccumulation potential, and toxicity. |

| Molecular Docking | Investigation of binding affinity and interaction with biological receptors like the AhR. |

| Density Functional Theory (DFT) | Calculation of electronic properties to understand reactivity and degradation pathways. igi-global.com |

| Environmental Fate and Transport Models | Simulation of movement and distribution in air, water, and soil to predict environmental concentrations. |

Integration of Multi-disciplinary Research Approaches

Addressing the knowledge gaps surrounding 2,3,7,8-tetrachlorothianthrene requires a collaborative and multi-disciplinary research effort. Environmental chemists, toxicologists, microbiologists, and computational scientists must work in concert to gain a holistic understanding of this compound. Integrated research approaches, combining laboratory experiments, field studies, and in silico modeling, will be essential for a comprehensive risk assessment.

For instance, environmental monitoring data can be used to validate and refine computational fate and transport models. researchgate.net Toxicological studies can provide the necessary data to develop and validate QSAR models for predicting adverse health effects. Similarly, microbiological investigations can identify potential degradation pathways that can then be explored at a molecular level using computational chemistry. By breaking down the silos between scientific disciplines, the research community can more efficiently and effectively characterize the environmental and health implications of 2,3,7,8-tetrachlorothianthrene. This integrated approach is crucial for informing evidence-based environmental policies and management strategies for this and other emerging persistent organic pollutants.

Q & A

Q. What are the primary methodologies for synthesizing and characterizing 2,3,7,8-TCDD in laboratory settings?

- Methodological Answer : 2,3,7,8-TCDD is not commercially synthesized due to its toxicity but is produced in trace quantities for research. Analytical standards (e.g., isotope-labeled 2,3,7,8-TCDD in toluene solutions) are used for calibration and quantification in environmental analyses . Characterization involves gas chromatography–mass spectrometry (GC–MS) with electron capture detection (ECD) to confirm purity and structural integrity . Synthesis of related chlorinated compounds (e.g., tetrachlorophenols) often involves Friedel-Crafts reactions or chlorination of precursor molecules under controlled conditions .

Q. How can 2,3,7,8-TCDD be detected in environmental matrices such as wastewater or sediments?

- Methodological Answer : EPA Method 1613B is the gold standard for detecting 2,3,7,8-TCDD in wastewater, utilizing high-resolution GC–MS/MS with isotopic dilution to achieve parts-per-trillion (ppt) sensitivity . For sediments, pressurized liquid extraction (PLE) followed by cleanup via alumina/silica gel columns is recommended to isolate TCDD from organic interferents . Quantification requires normalization to organic carbon content to account for matrix effects .

Q. What is the mechanism of 2,3,7,8-TCDD toxicity at the molecular level?

- Methodological Answer : 2,3,7,8-TCDD binds to the aryl hydrocarbon receptor (AhR), triggering downstream gene expression linked to oxidative stress, immune dysfunction, and carcinogenesis. In vitro models (e.g., HepG2 cells) are used to study AhR activation via luciferase reporter assays, while in vivo studies in rodents measure hepatic enzyme induction (e.g., CYP1A1/1A2) as biomarkers .

Advanced Research Questions

Q. How can computational models optimize adsorbent materials for 2,3,7,8-TCDD removal from contaminated environments?

- Methodological Answer : Density functional theory (DFT) simulations predict adsorption mechanisms. For example, phosphorene doped with Ti or Fe atoms enhances TCDD adsorption energy (-2.25 eV) compared to intrinsic phosphorene (-1.78 eV) by facilitating charge transfer. Flat adsorption configurations on doped surfaces improve binding efficiency . Experimental validation involves synthesizing doped nanomaterials and testing adsorption isotherms under controlled pH and temperature.

Q. How do researchers resolve contradictions in species-specific toxicity data for 2,3,7,8-TCDD?

- Methodological Answer : Discrepancies arise from differences in AhR affinity across species. For example, guinea pigs (LD50: 1 μg/kg) are more sensitive than hamsters (LD50: 5,000 μg/kg). Comparative studies use transcriptomics to identify species-specific AhR coactivators and chromatin remodeling factors . Dose-response modeling with benchmark dose (BMD) software accounts for metabolic variability .

Q. What advanced analytical techniques address challenges in quantifying 2,3,7,8-TCDD in complex biological matrices?

- Methodological Answer : Matrix complexity (e.g., lipid-rich tissues) is mitigated by accelerated solvent extraction (ASE) and gel permeation chromatography (GPC). Isotope dilution with ¹³C-labeled TCDD improves accuracy in mass spectrometry by correcting for ion suppression . For low-concentration samples, large-volume injection (LVI) GC–MS/MS enhances signal-to-noise ratios .

Q. How can sediment core studies elucidate long-term ecological impacts of 2,3,7,8-TCDD accumulation?

- Methodological Answer : Sediment cores are sectioned chronologically and analyzed for TCDD using EPA Method 1613B. Principal component analysis (PCA) correlates TCDD levels with organic carbon content, grain size, and radionuclide dating (e.g., ²¹⁰Pb) to reconstruct historical contamination trends . Toxicity equivalence (TEQ) calculations integrate congener-specific data to assess ecological risk .

Q. What experimental design considerations are critical for in vivo vs. in vitro toxicological studies of 2,3,7,8-TCDD?

- Methodological Answer : In vivo studies require strict dose standardization (e.g., oral gavage in corn oil) and endpoint selection (e.g., liver histopathology, fetal malformations in teratogenicity assays) . In vitro models must control for cell line variability (e.g., Hepa1c1c7 vs. primary hepatocytes) and use co-culture systems to mimic metabolic activation .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.